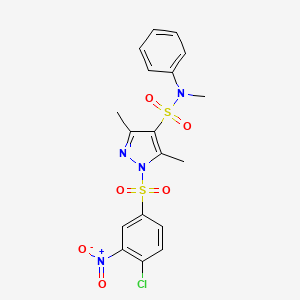

1-(4-chloro-3-nitrobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-3-nitrobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H3Cl2NO4S . It’s also known by other names such as "Benzenesulfonyl chloride, 4-chloro-3-nitro-" .

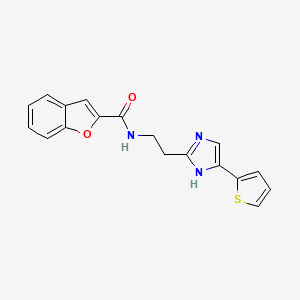

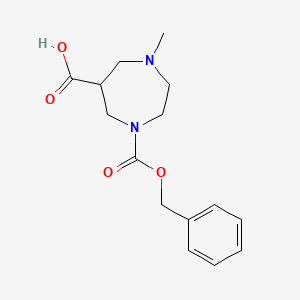

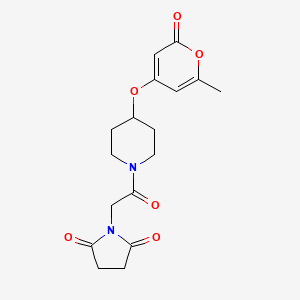

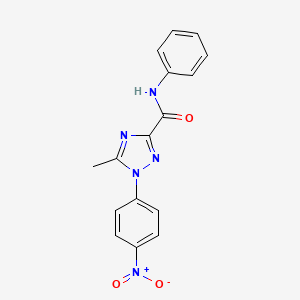

Molecular Structure Analysis

The molecular weight of “4-Chloro-3-nitrobenzenesulfonyl chloride” is 256.063 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

“4-Chloro-3-nitrobenzenesulfonyl chloride” can be used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .Physical And Chemical Properties Analysis

“4-Chloro-3-nitrobenzenesulfonyl chloride” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antipsoriatic Agent

This compound has shown potential in the treatment of psoriasis. A derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, has been studied for its ability to mitigate psoriasiform lesions by blocking key pathways like MAPK/NF-κB/AP-1 . This suggests that our compound could be modified to enhance its efficacy as a topical treatment for psoriasis, focusing on reducing inflammation and abnormal keratinocyte proliferation.

Agriculture: Nematicidal Activity

In agriculture, derivatives of the core structure have been explored for their nematicidal properties. Specifically, N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives show potential activity against nematodes . This implies that our compound could serve as a starting point for developing new pesticides that target harmful nematodes in crops.

Material Science: Synthesis of Functionalized Indenes

The compound’s derivatives are used in material science for the synthesis of functionalized indenes via copper-catalyzed arylative cyclization . This process is crucial for creating materials with specific electronic properties, which can be applied in organic semiconductors and photovoltaic cells.

Environmental Science: Ferroptosis Inhibition

Environmental stress can lead to ferroptosis, a form of cell death associated with iron and oxidative stress. Derivatives of this compound have been used to inhibit ferroptosis, suggesting potential environmental applications in protecting organisms from oxidative damage .

Biochemistry: Inhibition of Tumor Growth and Angiogenesis

The compound’s derivatives have been shown to inhibit tumor growth and angiogenesis. This is achieved by blocking the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are critical for cell proliferation and blood vessel formation in tumors .

Safety and Hazards

Wirkmechanismus

Target of Action

Related compounds have been shown to interact withmitogen-activated protein kinase (MAPK) and NF-κB . These proteins play crucial roles in cellular signaling, regulating processes such as inflammation, cell growth, and apoptosis.

Mode of Action

The compound interacts with its targets, leading to the inhibition of the MAPK and NF-κB pathways . This results in the suppression of various cellular processes, including inflammation and cell proliferation.

Biochemical Pathways

The compound affects the MAPK and NF-κB pathways . These pathways are involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. By inhibiting these pathways, the compound can alter the expression of genes involved in inflammation, cell growth, and apoptosis.

Pharmacokinetics

Related compounds have been shown to be easily delivered into the skin, with increased permeability in the presence of certain stimulants .

Result of Action

The inhibition of the MAPK and NF-κB pathways by this compound can lead to a reduction in inflammation and cell proliferation . This has been demonstrated in the context of psoriasis, where the compound was shown to reduce scaling, erythema, and barrier dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain stimulants can increase the permeability of the skin, enhancing the delivery of the compound . .

Eigenschaften

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O6S2/c1-12-18(31(28,29)21(3)14-7-5-4-6-8-14)13(2)22(20-12)30(26,27)15-9-10-16(19)17(11-15)23(24)25/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDQZXVJMIEPSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chloro-3-nitrobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2864915.png)

![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)

![4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2864923.png)

![2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864925.png)